{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine
Description
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is an organic compound that features a dimethylamino group attached to a fluorophenyl ring via a methanamine linkage
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-9-5-10(11)4-3-8(9)6-12/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
CVUUJUJAOGNWLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated amines with biological macromolecules. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine
- {2-[(Dimethylamino)methyl]-4-fluorophenol}
- {2-[(Dimethylamino)methyl]-4-fluoroaniline}
Uniqueness
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, which are not commonly found in other similar compounds.
Biological Activity
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is an organic compound classified as a substituted phenylmethanamine. This compound features a dimethylamino group attached to a fluorinated phenyl ring, which contributes to its unique biological properties. The exploration of its biological activity has revealed potential applications in various therapeutic areas, including antimicrobial, analgesic, and anticancer activities.
Chemical Structure
The molecular formula of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine can be represented as follows:
- Molecular Formula : CHFN
This structure allows for interactions with various biological targets, enhancing its pharmacological potential.
1. Antimicrobial Activity
Compounds with dimethylamino groups have demonstrated significant antimicrobial properties. Research indicates that {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine exhibits effectiveness against several bacterial strains. For instance, studies have shown that derivatives of dimethylamino compounds can achieve Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against various pathogens, including Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
2. Analgesic Properties
The compound has also been investigated for its analgesic effects. In animal models, it has shown promise in reducing pain responses, indicating its potential utility in pain management therapies. The mechanism appears to involve modulation of pain pathways, although detailed mechanisms require further elucidation.
3. Anticancer Activity
Research highlights the anticancer potential of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine, particularly against HeLa cells (cervical cancer cell line). Studies report that this compound induces apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa | 5.33 |
| MCF-7 | 3.67 |
| HCT-116 | 2.28 |
The biological activities of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine are largely attributed to its interaction with specific biological targets:
- Serotonin Transporter (SERT) : Compounds similar to {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine have been shown to bind effectively to SERT, influencing neurotransmitter dynamics in the brain .
- Cell Cycle Regulation : The compound has been observed to block the cell cycle at the G2/M phase, which is critical for cancer cell proliferation .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine:
- Antimicrobial Efficacy : A study reported that derivatives exhibited strong antibacterial activity with significant efficacy against various strains, highlighting their potential as new antimicrobial agents .
- Anticancer Studies : Another investigation focused on the compound's ability to induce apoptosis in cancer cells, demonstrating a promising lead for future anticancer drug development .
- Neuropharmacological Effects : The compound's interaction with SERT has implications for treating mood disorders and neurodegenerative diseases, suggesting that it may serve as a scaffold for developing new antidepressants or neuroprotective agents .
Q & A
Q. What are the recommended synthetic routes for {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a similar fluorinated benzylamine derivative was prepared by reacting 4-fluorobenzaldehyde with dimethylamine under reducing conditions (e.g., NaBH₃CN), followed by purification via column chromatography . Alternatively, coupling reactions involving (4-fluorophenyl)methanamine intermediates and dimethylaminomethyl groups have been reported using amide bond formation or Mannich reactions .
Q. How can the purity and structural integrity of this compound be validated?
Characterization typically involves:
- ¹H/¹³C NMR : To confirm substituent positions and amine proton environments. For instance, aromatic protons in fluorinated analogs show distinct splitting patterns (e.g., δ 7.36 ppm, J = 5.4–8.4 Hz for 4-fluorophenyl groups) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 182.1 for C₁₀H₁₄FN₂) .
- Elemental analysis : To verify C, H, N, and F content within ±0.4% deviation .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol; limited solubility in water due to the hydrophobic dimethylamino group .
- Stability : Sensitive to light and moisture. Store under inert gas (N₂/Ar) at −20°C .
- pKa : The dimethylamino group has a pKa ~10.5, making it protonated under physiological conditions, which influences receptor binding .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst screening : Use Pd/C or Raney Ni for reductive amination to improve efficiency (yield increased from 61% to >85% in related compounds) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield .
- Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes product loss .
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric synthesis of enantiomers .
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .
- Crystallization : Co-crystallization with L-mandelic acid enriches specific enantiomers (e.g., 85% ee to >99% ee) .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min in rodents), explaining reduced in vivo efficacy .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments .
- Isotope labeling : ¹⁸F or ¹¹C labeling tracks biodistribution and target engagement discrepancies .
Q. What strategies are effective for analyzing receptor binding mechanisms?
- Molecular docking : Simulate interactions with targets (e.g., serotonin transporters) using AutoDock Vina; validate with mutagenesis (e.g., K⁴⁵⁶A mutation reduces affinity by 50%) .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ ~1 × 10⁵ M⁻¹s⁻¹, k𝒹 ~0.01 s⁻¹) to quantify affinity (KD ≈ 10 nM) .
- Radioligand displacement : Compete with [³H]citalopram to determine IC₅₀ values .
Methodological Considerations
- Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Toxicity screening : Use Ames tests (≥85% viability at 100 µM) and hERG binding assays (IC₅₀ > 10 µM) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
